

Application Notes and Protocols for GS-967 in Patch-Clamp Experiments

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) with significant anti-arrhythmic and anti-convulsant properties.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (Nav), making it a valuable tool for studying sodium channel physiology and a potential therapeutic agent for channelopathies.[3][4] These application notes provide detailed protocols and recommended concentrations for utilizing GS-967 in patch-clamp electrophysiology experiments.

Mechanism of Action

GS-967 exhibits a preferential inhibition of the persistent or late component of the sodium current (INaL) over the peak sodium current (INaP).[1][2] This selectivity is crucial for its therapeutic potential, as it can reduce cellular hyperexcitability associated with augmented INaL without significantly affecting the normal action potential upstroke. Furthermore, GS-967 induces a use-dependent block of INaP, meaning its inhibitory effect increases with the frequency of channel activation.[2][5][6] This is achieved by modulating the inactivation kinetics of the sodium channel, specifically by enhancing slow inactivation and slowing the recovery from both fast and slow inactivation.[2][6]

Data Presentation



Methodological & Application

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The following table summarizes the effective concentrations of GS-967 used in various patchclamp experiments on different cell types.



Cell Type	Target Current	GS-967 Concentration	Observed Effect	Reference
Human Cardiac Nav1.5 (HEK293 or CHO cells)	Peak INa (INaP)	1 μΜ	Minimal or no effect on peak current at low frequencies.	[1]
Human Cardiac Nav1.5 (HEK293 cells)	Use-Dependent Block of INaP	IC50 = 0.07 μM	Potent frequency- dependent block of the peak sodium current.	[2]
Human iPSC- derived Cardiomyocytes	Use-Dependent Block of INaP	IC50 = 0.07 μM	More potent use- dependent block compared to ranolazine and lidocaine.	[5][7]
Mouse Scn5a- 1798insD+/- Cardiomyocytes	Late INa (INaL)	300 nmol/L	Reduction of INaL and action potential duration.	[5]
Canine Ventricular Myocytes	Late INa (INaL)	1 μΜ	Significant suppression of INaL (80.4 ± 2.2% reduction).	[8]
Mouse Hippocampal Pyramidal Neurons	Peak INa (INaP)	2 μΜ	Inhibition of peak sodium current density.	[6]
Mouse Hippocampal Pyramidal Neurons	Persistent INa	Not specified	Potent block of persistent sodium current.	[3]



Experimental Protocols Whole-Cell Voltage-Clamp Recordings in Mammalian Cell Lines (e.g., HEK293, CHO)

This protocol is suitable for studying the effects of GS-967 on heterologously expressed sodium channels.

Cell Preparation:

- Culture cells expressing the desired sodium channel subtype to 60-80% confluency.
- Dissociate cells using a gentle non-enzymatic dissociation solution or brief trypsinization.
- Plate dissociated cells onto glass coverslips for recording.

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.

Recording Procedure:

- Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-4 M Ω when filled with the internal solution.
- Hold the cell at a membrane potential of -120 mV.
- To measure peak INa, apply depolarizing voltage steps (e.g., to -10 mV for 200 ms) from the holding potential.



- To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
- After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of GS-967 (e.g., 0.01 - 10 μM). Stock solutions of GS-967 are typically prepared in DMSO.[1]
- Record currents after a 5-minute incubation period to allow for drug equilibration.

Automated Patch-Clamp Recordings in Human iPSC-derived Cardiomyocytes

This protocol is adapted for high-throughput screening of GS-967's effects using automated patch-clamp systems like the SyncroPatch 768PE.[7][9]

Cell Preparation:

- Culture hiPSC-CMs according to standard protocols.
- On the day of the experiment, wash cells with a Ca2+/Mg2+-free buffer.
- Dissociate cells into a single-cell suspension using an appropriate enzyme solution.
- Resuspend cells in the external recording solution.

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

- Load the cell suspension and recording solutions into the automated patch-clamp system.
- The system will automatically perform cell capture, sealing, and whole-cell formation.



- Set the holding potential to -120 mV.
- Apply voltage protocols to measure peak and late sodium currents. For example, depolarize to -10 mV every 5 seconds.[5]
- Apply different concentrations of GS-967 to the cells and record the resulting currents.

Whole-Cell Recordings in Acutely Dissociated Neurons

This protocol is for investigating the effects of GS-967 on native sodium channels in neurons.

Cell Preparation:

- Acutely dissociate pyramidal neurons from the hippocampus of mice as previously described.[3][6]
- Briefly, brain slices are digested with a protease, and cells are mechanically triturated.

Solutions:

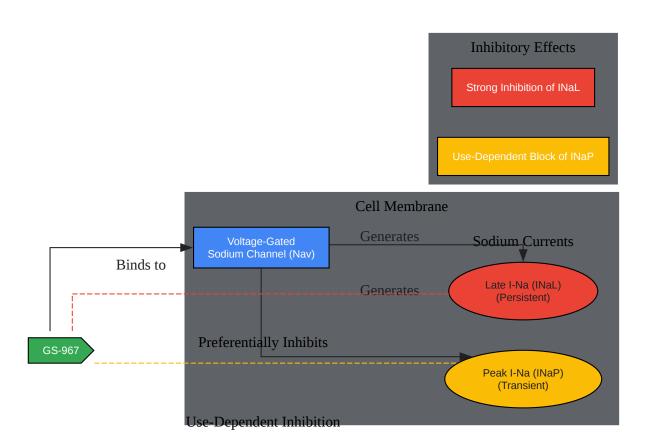
- External Solution (in mM): 20 NaCl, 100 N-methyl-D-glucamine, 10 HEPES, 1.8 CaCl2, 2
 MgCl2, 20 Tetraethylammonium chloride. Adjust pH to 7.35 with HCl.[3]
- Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

- Follow the general whole-cell patch-clamp procedure described in Protocol 1.
- To measure persistent sodium current, use a slow voltage ramp protocol or long depolarizing steps and measure the tetrodotoxin-sensitive current.
- Apply GS-967 (e.g., 2 μM) to the external solution to investigate its effects on peak and persistent sodium currents, as well as on channel inactivation properties.[6]

Mandatory Visualizations

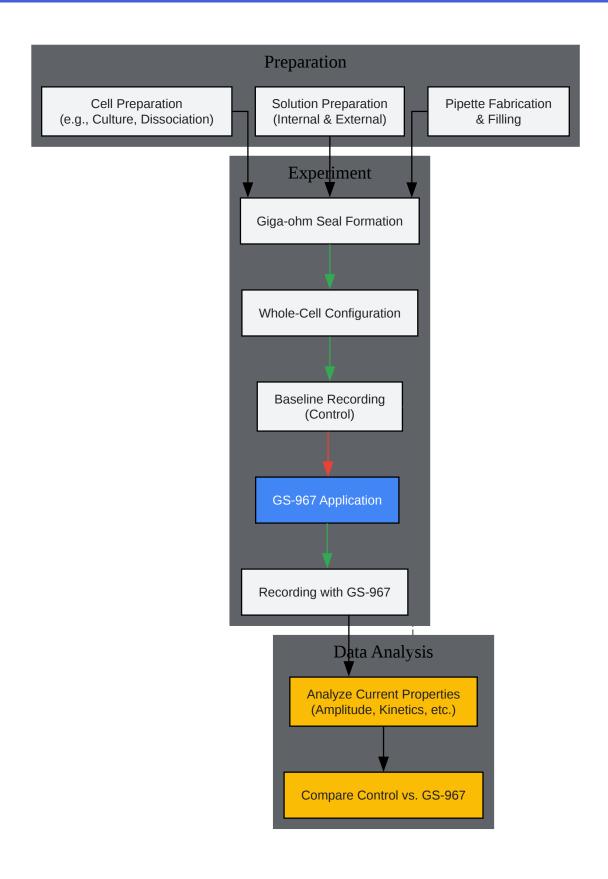




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Caption: Mechanism of action of GS-967 on voltage-gated sodium channels.





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Caption: General workflow for a patch-clamp experiment with GS-967.



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